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Compound of Interest

Compound Name: Patulin

Cat. No.: B7790437

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the
mycotoxin patulin in a variety of fruits other than apples. Patulin, a secondary metabolite
produced by several fungal species, notably from the Penicillium, Aspergillus, and
Byssochlamys genera, is a potential food safety concern due to its toxic effects.[1][2][3][4]
While extensively studied in apples and apple-derived products, its presence in other fruits is
also a significant area of research. This document synthesizes quantitative data, details
experimental methodologies for its detection, and illustrates key related processes through
diagrams to support research and development efforts in food safety and toxicology.

Quantitative Data on Patulin Occurrence

The following tables summarize the findings from various studies on the concentration of
patulin in fruits other than apples. These data highlight the wide range of contamination levels
and the diversity of affected fruit types.

Table 1: Patulin Contamination in Pears and Pear Products
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Mean
Geograph Positive Patulin .
. Product No. of Patulin Referenc
ic Samples Range
. Type Samples Level e
Location (%) (ngl/kg)
(nglkg)
_ Not
Italy Pear Juice 39 64.1% N 5.1 [5]
specified
Pear Juice Not Not Not
Italy _ N N N 11.46
(Organic) specified specified specified
Pear Juice
] Not Not Not
Italy (Conventio N N N 0.22
specified specified specified
nal)
) Pear
Argentina 25 17% 1.2-94.7 12.6
Products
o ] Not Not
Tunisia Pear Juice » - 5-231 47.6
specified specified
Mazandara ) Not
Pear Juice 8 12.5% <50 -
n, Iran specified

Table 2: Patulin Contamination in Grapes and Grape Products
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Mean
Geograph Positive Patulin .
. Product No. of Patulin Referenc
ic Samples Range
. Type Samples Level e
Location (%) (ngl/kg)
(nglkg)
Fresh
_ Not
Pakistan Table 133 59.4% - 33.8-90.9
specified
Grapes
] Grape Not
Pakistan ) 39 84.6% - 16.3
Juice specified
] Upto
Argentina Grapes 50 10% 283
13,808
Czech Grape
] 23 43% 143-644 171
Republic Must
Grape Not Not Not
Germany ) » - 4.9-5.2 -
Juice specified specified specified
Grape Not Not Not
Germany » . 3.5-80 -
Must specified specified specified
South Grape Not Not
_ N 17% 5.2-14.5 N
Korea Juice specified specified
i Grape Not Not Not
Austria ] » 24% - -
Juice specified specified specified

Table 3: Patulin Contamination in Berries and Stone Fruits
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. . Mean
Geograph Positive Patulin .
] . No. of Patulin Referenc
Fruit Type ic Samples Range
. Samples Level e
Location (%) (ngl/kg)
(hg/kg)
Apricot - Not Not Not Not
a
Juice Y specified specified specified specified
Peach tal Not Not Not Not
a
Juice Y specified specified specified specified
Blackcurra
nt,
Not Not Not Not Not
Blueberry, " . . . .
specified specified specified specified specified
Strawberry
Jams
Dried
Rose,
Elderberry,
Blueberry, Not - Not
a All positive »
Rowan, specified specified
Hawthorn,
Chokeberr
y
Cherries,
Strawberrie
sy
_ _ Low Not Not
Raspberrie ~ Various o -~ Low levels -~
incidence specified specified
sy
Mulberries,
Peaches

Table 4: Patulin Contamination in Other Fruits and Fruit Products
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. . Mean
Geograph Positive Patulin .
] . No. of Patulin Referenc
Fruit Type ic Samples Range
. Samples Level e
Location (%) (ngl/kg)
(nglkg)
. _ Not Not Not
Figs (dried)  Turkey » -~ Up to 151 -~
specified specified specified
Tomato Not Not Not
Italy N N 7.15 N
Products specified specified specified
Orange South Not Not
_ N 8% 9.9-30.9 N
Juice Korea specified specified
Oranges,
Apricots, ) >50in 41- Not
Pakistan 442 17-28% n
Lemons, 56% specified
Guava

Experimental Protocols for Patulin Analysis

The accurate quantification of patulin in diverse fruit matrices requires robust analytical
methodologies. High-Performance Liquid Chromatography (HPLC) with UV detection and
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common
techniques employed.

A. Sample Preparation: Solid-Phase Extraction (SPE)

A prevalent method for extracting and cleaning up patulin from fruit juices involves Solid-Phase
Extraction (SPE).

o Sample Pre-treatment: Spike fruit juice at various concentrations (e.g., 1, 2.5, 5, 10, 50, 100,
and 200 ppb) with a known amount of patulin standard for method validation.

e SPE Cartridge: Oasis MAX 6c¢c is a commonly used cartridge.
» Conditioning: Condition the cartridge with 6 mL of methanol.

o Equilibration: Equilibrate the cartridge with 6 mL of water.
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Sample Loading: Load 2 mL of the spiked fruit juice onto the cartridge.
Washing:

o Wash 1: 3 mL of 5mM ammonium acetate.

o Wash 2: 3 mL of water.

Elution: Elute patulin with 4 mL of methanol.

Post-elution and Reconstitution: Evaporate the extracts to dryness under a stream of
nitrogen. Reconstitute the residue in a suitable solvent for analysis.

B. Analytical Determination: LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity for patulin quantification.

Instrumentation: A typical system consists of a UHPLC system (e.g., Vanquish-Flex) coupled
to a triple quadrupole mass spectrometer (e.g., TSQ Fortis).

Chromatographic Separation: A C18 core-shell column is often used for separation.

Mobile Phase: A common mobile phase involves a gradient of water and methanol,
sometimes with additives like ammonium fluoride or acetic acid to improve peak shape and
ionization.

Mass Spectrometry: The analysis is typically performed in negative ion mode.

Validation: The method should be validated for linearity, accuracy, precision, limits of
detection (LODs), and limits of quantification (LOQSs).

Visualizations

The following diagrams illustrate key conceptual and practical workflows related to patulin

contamination and analysis.
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Fungal contamination and patulin production pathway in fruits.
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A typical experimental workflow for patulin analysis in fruit samples.

Conclusion

The data presented in this guide underscore the importance of monitoring for patulin in a wide
range of fruits beyond apples. Pears, grapes, and various berries and stone fruits have all been
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shown to be susceptible to contamination. The provided experimental protocols offer a starting
point for laboratories aiming to develop and validate methods for patulin detection. The
illustrated workflows provide a clear visual representation of the contamination process and the
analytical steps required for accurate measurement. This information is crucial for risk
assessment, ensuring food safety, and for the development of mitigation strategies to reduce
consumer exposure to this mycotoxin. Continuous surveillance and research in this area are
essential to protect public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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